(S)-NH2-Pyridine-piperazine(Me)-Boc

Description

Properties

IUPAC Name |

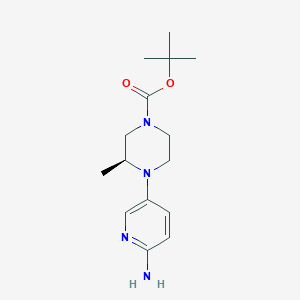

tert-butyl (3S)-4-(6-aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-11-10-18(14(20)21-15(2,3)4)7-8-19(11)12-5-6-13(16)17-9-12/h5-6,9,11H,7-8,10H2,1-4H3,(H2,16,17)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAAKCSOXMISPQ-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=CN=C(C=C2)N)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=CN=C(C=C2)N)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-NH2-Pyridine-piperazine(Me)-Boc (CAS 1433849-58-1): A Key Linker in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-NH2-Pyridine-piperazine(Me)-Boc, with CAS number 1433849-58-1, is a chiral aminopyridine-functionalized piperazine (B1678402) derivative that has emerged as a critical building block in the field of targeted protein degradation. Specifically, it serves as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its properties, synthesis, and its pivotal role in the creation of potent protein degraders, with a focus on its application in the synthesis of PROTAC BTK Degrader-10 (PTD10). Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in the design and execution of their drug discovery and development efforts.

Introduction

Targeted protein degradation utilizing PROTACs represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC is composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.

This compound is a highly valuable linker, particularly for engaging the Cereblon (CRBN) E3 ligase. Its structure incorporates a Boc-protected chiral methyl-piperazine moiety and an aminopyridine head group, offering a versatile platform for conjugation to both POI ligands and E3 ligase recruiters.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a closely related analog are presented in Table 1.

| Property | This compound | tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate |

| CAS Number | 1433849-58-1 | 119285-07-3 |

| Molecular Formula | C₁₅H₂₄N₄O₂ | C₁₄H₂₂N₄O₂ |

| Molecular Weight | 292.38 g/mol | 278.35 g/mol |

| Appearance | Not specified (likely a solid) | Solid |

| Chirality | (S)-enantiomer | Achiral |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This proposed one-step synthesis involves the direct coupling of 2-aminopyridine (B139424) with (S)-1-Boc-2-methylpiperazine.

Reaction Scheme:

PTD10 Synthesis Workflow

Experimental Protocol (General Outline):

-

Linker-E3 Ligand Conjugation:

-

Activate the carboxylic acid of a pomalidomide (B1683931) derivative (with a suitable linker attachment point) using a peptide coupling reagent (e.g., HATU, HOBt).

-

React the activated pomalidomide derivative with this compound in the presence of a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF).

-

Purify the resulting conjugate by chromatography.

-

-

Boc Deprotection:

-

Treat the Boc-protected conjugate with an acid (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc protecting group, exposing the secondary amine of the piperazine ring.

-

Neutralize and isolate the deprotected intermediate.

-

-

Final PROTAC Assembly:

-

Couple the deprotected linker-E3 ligase conjugate with a suitably functionalized GDC-0853 derivative (e.g., containing a carboxylic acid or an activated ester) using standard amide bond formation conditions.

-

Purify the final product, PTD10, using preparative HPLC.

-

Quantitative Data for PTD10

The efficacy of PTD10 as a BTK degrader has been quantified in various cell lines.

| Parameter | Value | Cell Line | Reference |

| DC₅₀ | 0.5 nM | Ramos | [1] |

| DC₅₀ | 0.6 nM | JeKo-1 | [1] |

| Binding Affinity (K_d) | 2.28 nM | Not specified | [1] |

Mechanism of Action of PTD10

PTD10 functions by inducing the formation of a ternary complex between BTK and the CRBN E3 ubiquitin ligase. This proximity leads to the ubiquitination of BTK, marking it for degradation by the 26S proteasome.

References

An In-depth Technical Guide to tert-butyl (S)-4-(6-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate and Its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical structure, properties, and synthesis of tert-butyl (S)-4-(6-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate. Extensive research indicates that this specific molecule is not described in currently available scientific literature, patents, or commercial catalogs. Consequently, this document provides a detailed overview of a closely related, well-documented analog, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate , and outlines a plausible synthetic pathway for the originally requested compound based on established chemical principles.

Executive Summary

While direct experimental data for tert-butyl (S)-4-(6-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate is unavailable, its structural motifs strongly suggest its potential application as a key intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. This guide provides comprehensive data on the isomeric analog, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, to serve as a valuable reference. Furthermore, a proposed synthetic route for the target molecule is detailed, offering a strategic approach for its laboratory preparation.

Structural Analysis: Target Compound and Key Analog

The requested compound, tert-butyl (S)-4-(6-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate, possesses a unique combination of a 2-substituted aminopyridine ring and a stereochemically defined 2-methylpiperazine (B152721) core. The most pertinent analog found in the literature is tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. The primary structural differences are the point of attachment on the pyridine (B92270) ring (position 2 vs. 3) and the presence of a methyl group with defined stereochemistry on the piperazine (B1678402) ring.

Figure 1: Chemical Structures

A comparison of the requested compound and its closest known analog.

Technical Data for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

The following tables summarize the available quantitative data for the well-documented analog, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂N₄O₂ | [1][2] |

| Molecular Weight | 278.35 g/mol | [1][2] |

| CAS Number | 571188-59-5 | [1] |

| Appearance | Light yellow to brown powder | [3] |

| Melting Point | 130-132 °C | [4] |

| Boiling Point | 472.4±45.0 °C (Predicted) | |

| Density | 1.2±0.1 g/cm³ | [4] |

| Flash Point | 228.4±28.7 °C | [4] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H-NMR (300MHz, d⁶-DMSO) | 1.41 (9H, s), 3.31 (4H, dd), 3.72 (4H, dd), 6.70 (2H, s), 6.65 (1H, d), 6.78 (1H, d), 7.17 (1H, s) | [5] |

| HRMS (M+H⁺) | 279.1820 | [5] |

Experimental Protocols: Synthesis of the Known Analog

Several synthetic routes for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate have been reported. A common method involves the palladium-catalyzed Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNA_r_) reaction.

Synthesis via Photoredox Catalysis

A high-yield, one-step synthesis has been described utilizing a visible-light-mediated photoredox reaction.[5][6]

Experimental Workflow

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 169447-70-5|(S)-tert-Butyl 2-methylpiperazine-1-carboxylate| Ambeed [ambeed.com]

- 6. pubs.acs.org [pubs.acs.org]

Unveiling the Molecular Weight of (S)-NH2-Pyridine-piperazine(Me)-Boc: A Core Technical Guide

For researchers and professionals in drug development, precise molecular data is the bedrock of innovation. This guide provides a focused analysis of the molecular weight for the compound commonly referred to as (S)-NH2-Pyridine-piperazine(Me)-Boc, a key building block in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The specific chemical name for this compound is tert-butyl (S)-4-(5-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate. Its molecular weight is a fundamental property derived from its atomic composition.

Molecular Characteristics

The molecular formula for this compound has been determined to be C15H24N4O2.[1] Based on this formula, the molecular weight is calculated to be 292.38 g/mol .[1] This value is essential for accurate reagent measurement, reaction stoichiometry, and the characterization of synthesized molecules.

| Property | Value | Source |

| Systematic Name | tert-butyl (S)-4-(5-aminopyridin-2-yl)-2-methylpiperazine-1-carboxylate | N/A |

| Molecular Formula | C15H24N4O2 | [1] |

| Molecular Weight | 292.38 g/mol | [1] |

| CAS Number | 1433849-58-1 | [1] |

Methodology for Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.

1. Determination of Atomic Composition:

-

Carbon (C): 15 atoms

-

Hydrogen (H): 24 atoms

-

Nitrogen (N): 4 atoms

-

Oxygen (O): 2 atoms

2. Summation of Atomic Weights:

-

The contribution of each element is calculated by multiplying the number of atoms by the element's standard atomic weight (C ≈ 12.011, H ≈ 1.008, N ≈ 14.007, O ≈ 15.999).

-

Total Molecular Weight = (15 × C) + (24 × H) + (4 × N) + (2 × O)

-

Total Molecular Weight = (15 × 12.011) + (24 × 1.008) + (4 × 14.007) + (2 × 15.999)

-

Total Molecular Weight = 180.165 + 24.192 + 56.028 + 31.998 = 292.383 g/mol

The calculated value of 292.383 g/mol is consistent with the reported molecular weight of 292.38 g/mol .[1]

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical's nomenclature to the final determination of its molecular weight, a critical parameter for all subsequent experimental work.

References

In-Depth Technical Guide on the Solubility of (S)-NH2-Pyridine-piperazine(Me)-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-NH2-Pyridine-piperazine(Me)-Boc, also known by its IUPAC name (S)-5-(4-BOC-2-methyl-1-piperazinyl)pyridin-2-amine and CAS number 1433849-58-1, is a bifunctional molecule increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Specifically, it is a component in the synthesis of PROTAC BTK Degrader-10. The physicochemical properties of this linker, particularly its solubility, are critical for the overall suitability of the resulting PROTAC for therapeutic applications. This guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and its relevance in the context of BTK degradation pathways.

Compound Details:

| Parameter | Value |

| Common Name | This compound |

| IUPAC Name | (S)-5-(4-BOC-2-methyl-1-piperazinyl)pyridin-2-amine |

| CAS Number | 1433849-58-1 |

| Molecular Formula | C15H24N4O2 |

| Molecular Weight | 292.38 g/mol |

| Appearance | White to off-white solid |

Solubility Profile

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

| Solvent | Estimated Solubility | Rationale/Comments |

| Water | Sparingly soluble to soluble (pH-dependent) | The basic nitrogen atoms on the pyridine (B92270) and piperazine (B1678402) rings can be protonated at acidic pH, increasing aqueous solubility. At neutral or basic pH, solubility is expected to be lower. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for dissolving a wide range of organic molecules. |

| Methanol (MeOH) | Soluble | A polar protic solvent that can engage in hydrogen bonding. N-Boc-piperazine is reported to be soluble in methanol.[1][2][3] |

| Ethanol (B145695) (EtOH) | Soluble | Similar to methanol, ethanol is a polar protic solvent expected to solubilize the compound. N-Boc-piperazine is reported to be soluble in ethanol.[3] |

| Dichloromethane (DCM) | Soluble | A common non-polar aprotic solvent. N-Boc-piperazine is reported to be soluble in dichloromethane.[4][5] |

| Ethyl Acetate (EtOAc) | Soluble | A moderately polar aprotic solvent. N-Boc-piperazine is reported to be soluble in ethyl acetate.[1][2] |

Experimental Protocols for Solubility Determination

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method . The following protocol is a detailed methodology for determining the solubility of this compound.

Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, DMSO, Methanol, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium by taking samples at various time points (e.g., 4, 8, 24, 48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method (see Section 3.2).

-

Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

HPLC Method for Quantification

Objective: To quantify the concentration of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point. Due to the basic nature of the compound, a column with end-capping or a specialized column for basic compounds may provide better peak shape.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape and retention. A typical gradient could be 10-90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The optimal wavelength should be determined by a UV scan of the compound. A starting point could be around 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared samples from the shake-flask experiment.

-

Concentration Determination: Determine the concentration of the analyte in the samples using the calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Signaling Pathway: BTK Degradation

As this compound is a linker for a PROTAC targeting Bruton's Tyrosine Kinase (BTK), its relevant biological context is the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[6][7][8] BTK is a key enzyme in this pathway, and its degradation via a PROTAC can inhibit B-cell malignancies.[6][9]

Caption: PROTAC-Mediated BTK Degradation in BCR Signaling.

Conclusion

While quantitative solubility data for this compound requires experimental determination, its structural features suggest solubility in common organic solvents and a pH-dependent solubility in aqueous media. The provided shake-flask protocol offers a robust method for obtaining reliable thermodynamic solubility data, which is essential for the development of effective PROTACs. Understanding the solubility of this linker is a critical step in optimizing the drug-like properties of BTK-degrading PROTACs, ultimately impacting their therapeutic potential in treating B-cell malignancies.

References

- 1. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]

- 2. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 3. N- BOC Piperazine [intersperse.in]

- 4. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 5. innospk.com [innospk.com]

- 6. ascopubs.org [ascopubs.org]

- 7. researchgate.net [researchgate.net]

- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Pyridine-Piperazine PROTAC Linkers

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's native ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[2][3] While the ligands provide specificity, the linker is a critical determinant of the PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[2][4]

PROTACs often operate in a chemical space "beyond the Rule of 5," possessing high molecular weights and other properties that challenge traditional drug development.[5][6] This makes optimizing their physicochemical characteristics, such as solubility and permeability, a paramount challenge.[5][7] The linker provides the primary handle for modulating these properties.[8] Among various motifs, the incorporation of rigid heterocyclic scaffolds like pyridine (B92270) and piperazine (B1678402) has become a key strategy to enhance PROTAC performance.[4][9] This guide provides an in-depth analysis of the physicochemical properties imparted by pyridine-piperazine linkers, offering quantitative data, experimental protocols, and workflow visualizations to aid researchers in the rational design of next-generation protein degraders.

Functional Advantages of Pyridine-Piperazine Linkers

The inclusion of pyridine and piperazine rings in PROTAC linkers is a strategic choice to overcome common liabilities associated with more flexible alkyl or polyethylene (B3416737) glycol (PEG) chains.[1][4] These motifs offer a unique combination of properties that positively influence the entire degradation pathway, from cell entry to ternary complex formation.

-

Enhanced Rigidity and Conformational Control: The cyclic nature of piperazine and the planarity of pyridine introduce rigidity, constraining the linker's available conformations.[1][2] This pre-organization can reduce the entropic penalty of binding and favor a geometry conducive to stable and productive ternary complex (POI-PROTAC-E3 ligase) formation, which is essential for efficient ubiquitination.[2][]

-

Improved Aqueous Solubility: A major hurdle in PROTAC development is poor solubility.[5][11] The nitrogen atoms in pyridine and piperazine act as hydrogen bond acceptors and can be protonated, significantly improving the aqueous solubility of these large, often lipophilic molecules.[2][8][9]

-

Modulation of Basicity (pKa): The piperazine moiety provides a basic center, and its pKa is highly sensitive to the surrounding chemical environment.[12][13] This allows for fine-tuning of the molecule's ionization state at physiological pH, which in turn impacts solubility, permeability, and cell penetration.[12][14] Attaching electron-withdrawing groups, such as an adjacent amide or a triazole ring, can lower the piperazine's pKa.[12][14]

-

Enhanced Metabolic Stability: Flexible alkyl and PEG linkers can be susceptible to oxidative metabolism.[4] The introduction of rigid heterocyclic structures like piperazine and pyridine can improve metabolic stability by removing or sterically shielding metabolically liable "soft spots".[12][][] For instance, linking a piperazine ring via an amide bond can prevent N-dealkylation reactions.[12][14]

Key Physicochemical Properties and Data

The rational design of PROTACs requires a deep understanding of how linker composition affects key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Solubility

Poor solubility can hinder in vitro assays and lead to poor oral bioavailability.[5][11] The incorporation of polar, ionizable groups like pyridine and piperazine is a proven strategy to improve the solubility of PROTACs.[8][9] However, the final solubility is a complex interplay of the entire molecule's properties, including lipophilicity and crystal packing forces.[11] It is crucial to measure thermodynamic solubility early in the discovery process.[5][17] Studies have shown that PROTAC solubility can be significantly improved in simulated intestinal fluids (FaSSIF, FeSSIF), suggesting that early evaluation in physiological media is beneficial.[5][7]

Lipophilicity and Permeability

Lipophilicity, often measured as logP or logD, is a key driver of cell permeability but must be balanced to avoid issues like low solubility and non-specific binding.[11][18] PROTACs, due to their high molecular weight and topological polar surface area (TPSA), generally exhibit low passive permeability.[6][19] While hydrophobic linkers can improve cellular permeability, hydrophilic linkers like PEG are often used to increase solubility.[3] The pyridine-piperazine motif offers a balance, providing polarity to aid solubility while its rigid structure can contribute to improved permeability profiles compared to highly flexible linkers.[3][4] Permeability is typically assessed using PAMPA for passive diffusion and Caco-2 cell-based assays to account for active transport and efflux.[19][20][21]

Ionization State (pKa)

The protonation state of a molecule is critical as it influences solubility, lipophilicity, and permeability.[12] The piperazine ring in a linker introduces a basic center whose pKa can be modulated.[13] A study by Galdeano et al. systematically measured the pKa of a series of piperazine-containing PROTACs and precursors, demonstrating that adjacent chemical groups have a strong influence.[14] For example, placing a carbonyl group next to the piperazine nitrogen significantly lowers its pKa compared to when it is separated by a longer alkyl chain.[13][14] This modulation allows for the optimization of the charge state at physiological pH to achieve a balance between solubility (favored by the charged state) and permeability (favored by the neutral state).[12]

Quantitative Data Summary

The following tables summarize quantitative data from the literature to illustrate the impact of piperazine-containing linkers on PROTAC properties.

Table 1: Impact of Piperazine-Containing Linker Length on BRD4 Degradation These PROTACs utilize a (+)-JQ1 warhead for BRD4 and a pomalidomide-derived ligand for the Cereblon (CRBN) E3 ligase. Data demonstrates that an optimal linker length is crucial for potent degradation.

| Compound | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

| 1 | 12 | 15 | 85 |

| 2 | 13 | 10 | 90 |

| 3 (Compound 34) | 15 | 5 | >95 |

| 4 | 17 | 20 | 80 |

| (Data sourced from a study on BRD4-targeting PROTACs[2]) |

Table 2: Experimental pKa Values of Representative Piperazine-Containing PROTACs and Precursors This data highlights how the chemical environment surrounding the piperazine ring modulates its basicity.

| Compound Type | Key Linker Moiety | Experimental pKa | % Protonated at pH 7.4 (Calculated) |

| Precursor 1 | Carbonyl-Piperazine-CH₂-Carbonyl | 5.89 | 3.0% |

| Precursor 2 | Carbonyl-Piperazine-(CH₂)₄-Carbonyl | 7.56 | 60.5% |

| Precursor 3 | Carbonyl-Piperazine-(CH₂)₆-Carbonyl | 7.82 | 72.4% |

| PROTAC-A | Piperazine-PEG-moiety | 6.27 | 7.3% |

| PROTAC-B | Carbonyl-Piperazine-PEG-moiety | 5.62 | 1.6% |

| (Data adapted from Galdeano et al.[14]) |

Visualizing Key Concepts and Workflows

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data. The following are representative methodologies for key physicochemical assays.

Thermodynamic Solubility Assay

This assay measures the equilibrium solubility of a compound in a specific buffer, providing a "gold standard" solubility value.

-

Preparation: Prepare a stock solution of the PROTAC in an organic solvent (e.g., DMSO) at a high concentration (e.g., 10-20 mM).

-

Incubation: Add an excess amount of the solid compound (or a concentrated stock) to a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4).

-

Equilibration: Shake or stir the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Determine the concentration of the PROTAC in the clear, saturated filtrate using a suitable analytical method, such as LC-MS/MS or HPLC-UV, by comparing against a standard curve. [5]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability. [8]

-

Membrane Preparation: A filter plate (donor plate) is coated with a lipid solution (e.g., 2% w/v lecithin (B1663433) in dodecane) to form an artificial membrane.

-

Compound Addition: The PROTAC compound is dissolved in buffer (e.g., PBS at pH 7.4) and added to the wells of the donor plate.

-

Assay Assembly: An acceptor plate containing fresh buffer is placed on top of the donor plate, sandwiching the artificial membrane.

-

Incubation: The plate sandwich is incubated at room temperature for a set period (e.g., 4-16 hours).

-

Quantification: After incubation, the concentration of the compound is measured in both the donor and acceptor wells using LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) is calculated based on the compound concentrations and incubation parameters. [10]

Caco-2 Cell Permeability Assay

This cell-based assay is considered the industry standard for predicting human intestinal absorption, as it accounts for both passive diffusion and active transport mechanisms. [2, 21]

-

Cell Culture: Caco-2 cells are seeded onto permeable filter supports in transwell plates and cultured for 21-25 days until they form a differentiated and polarized monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or the flux of a low-permeability marker like Lucifer yellow.

-

Permeability Measurement (A-to-B): The PROTAC compound is added to the apical (A) side (representing the intestinal lumen), and samples are taken from the basolateral (B) side (representing the blood) over time (e.g., up to 2 hours).

-

Efflux Measurement (B-to-A): To assess active efflux, the compound is added to the basolateral side, and its appearance on the apical side is measured.

-

Quantification: Compound concentrations in the collected samples are determined by LC-MS/MS.

-

Calculation: The apparent permeability (Papp) is calculated for both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is determined to identify if the compound is a substrate of efflux transporters. [2, 10]

pKa Determination

The ionization constant (pKa) can be determined experimentally using methods like potentiometric titration or UV-metric titration. [6]

-

Instrumentation: A specialized instrument, such as a Sirius T3 platform, is commonly used. [6]

-

Sample Preparation: The PROTAC is dissolved in a specific solvent system (e.g., water with methanol (B129727) co-solvent to ensure solubility).

-

Titration: The instrument performs an automated acid-base titration, adding small volumes of acid (e.g., HCl) and base (e.g., KOH) while precisely measuring the pH.

-

Data Analysis: The pKa values are calculated from the titration curve. For molecules with poor water solubility, changes in UV absorbance as a function of pH can also be used to determine the pKa. [3]

Conclusion

The linker is not a passive spacer but an active and critical component in the design of effective PROTACs. The strategic incorporation of pyridine and piperazine moieties offers a powerful approach to address the significant physicochemical challenges inherent to this modality. These rigid, heterocyclic linkers can simultaneously enhance aqueous solubility, improve metabolic stability, and provide conformational control to favor the formation of a productive ternary complex. By carefully modulating the chemical environment around the piperazine ring, researchers can fine-tune the pKa to optimize the delicate balance between solubility and permeability. A thorough characterization of these physicochemical properties using robust experimental protocols is essential for guiding the iterative design process and accelerating the development of orally bioavailable and clinically successful PROTAC therapeutics.

References

- 1. chempep.com [chempep.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 17. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

(S)-NH2-Pyridine-piperazine(Me)-Boc for PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design. This technical guide provides a comprehensive overview of a specific VHL E3 ligase ligand linker, (S)-NH2-Pyridine-piperazine(Me)-Boc, and its application in the synthesis of PROTACs.

This compound, also known as (S)-5-(4-BOC-2-methyl-1-piperazinyl)pyridine-2-amine, is a key building block in the construction of VHL-recruiting PROTACs. Its structure incorporates a piperazine (B1678402) ring, which can enhance the rigidity and solubility of the PROTAC molecule, and a Boc-protected amine that serves as a versatile synthetic handle for conjugation to a POI ligand.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C15H24N4O2 |

| Molecular Weight | 292.38 g/mol |

| CAS Number | 1433849-58-1 |

| Appearance | White to off-white solid |

Synthesis of this compound and its Intermediates

The synthesis of this compound involves the preparation of a key intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Experimental Protocol: Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

This protocol describes a photocatalytic method for the synthesis of the key intermediate.

Materials:

-

2-Aminopyridine

-

1-BOC-Piperazine

-

Acridine (B1665455) salt photocatalyst

-

2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) free radical

-

Oxygen

-

1,2-dichloroethane (anhydrous)

-

Column chromatography supplies (e.g., silica (B1680970) gel)

Procedure:

-

To a reaction vessel containing anhydrous 1,2-dichloroethane, add 2-aminopyridine, 1-BOC-piperazine, the acridine salt photocatalyst, and TEMPO.

-

Replace the atmosphere in the reaction vessel with oxygen by purging the system three times.

-

Irradiate the reaction mixture with a blue LED light source for 10 hours.

-

Upon completion of the reaction (monitored by a suitable method such as TLC or LC-MS), concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to yield tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a colorless to white solid.

Note: The synthesis of the chiral methylated derivative, this compound, would involve starting with the corresponding chiral (S)-2-methylpiperazine derivative.

Application in PROTAC Synthesis: A Case Study of PROTAC BTK Degrader-10

This compound serves as a linker for the synthesis of various PROTACs, including PROTAC BTK Degrader-10.[1] This degrader targets Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.

General Experimental Protocol for PROTAC Synthesis

The following is a generalized protocol for coupling the this compound linker to a VHL ligand and a POI ligand.

Materials:

-

This compound

-

VHL ligand with a suitable functional group for coupling (e.g., a carboxylic acid)

-

POI ligand with a suitable functional group for coupling (e.g., a carboxylic acid or an amine)

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA)

-

Anhydrous polar aprotic solvent (e.g., DMF)

Procedure:

-

Coupling of VHL ligand to the linker:

-

Dissolve the VHL ligand and this compound in anhydrous DMF.

-

Add the peptide coupling reagent and DIPEA to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

Purify the resulting intermediate (VHL-linker conjugate).

-

-

Boc Deprotection:

-

Treat the VHL-linker conjugate with an acid (e.g., TFA in DCM) to remove the Boc protecting group, yielding a free amine.

-

-

Coupling of POI ligand:

-

Couple the deprotected VHL-linker conjugate to the POI ligand using a similar peptide coupling procedure as in step 1.

-

Purify the final PROTAC product using an appropriate chromatographic method (e.g., HPLC).

-

PROTAC Mechanism of Action

PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein (e.g., BTK) and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflows

The development and evaluation of PROTACs involve a series of interconnected experimental stages.

References

The Crucial Role of (S)-NH2-Pyridine-piperazine(Me)-Boc in the Architecture of Advanced BTK Degraders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of Bruton's Tyrosine Kinase (BTK) has emerged as a promising therapeutic strategy in the treatment of B-cell malignancies and autoimmune diseases. Proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that induce the degradation of specific proteins via the ubiquitin-proteasome system, are at the forefront of this innovation. A key component in the design of effective PROTACs is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. This technical guide delves into the role of a specific linker component, (S)-NH2-Pyridine-piperazine(Me)-Boc, in the context of BTK degraders, with a focus on its incorporation into the notable BTK degrader, PROTAC BTK Degrader-10 (HY-160966).

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a chemical entity that serves as a versatile linker in the synthesis of PROTACs. Its structure, featuring a pyridine (B92270) ring, a piperazine (B1678402) core with a methyl group at a stereocenter, and a Boc-protected amine, provides a strategic scaffold for connecting the BTK-targeting warhead and the E3 ligase ligand.

Chemical Structure:

-

Formula: C₁₅H₂₄N₄O₂

-

Molecular Weight: 292.38 g/mol

The presence of the primary amine on the pyridine ring and the secondary amine within the piperazine ring (after deprotection of the Boc group) offers multiple points for chemical modification, allowing for the precise tuning of the linker length and rigidity, which are critical parameters for optimal ternary complex formation and subsequent target degradation.

PROTAC BTK Degrader-10 (HY-160966): A Case Study

PROTAC BTK Degrader-10 (HY-160966) is a potent and selective BTK degrader that exemplifies the application of the this compound linker.

Chemical Structure of PROTAC BTK Degrader-10 (HY-160966):

-

Formula: C₄₂H₄₉N₁₁O₄

-

Molecular Weight: 771.91 g/mol

This PROTAC is composed of three key components:

-

A BTK-binding moiety: This part of the molecule is responsible for selectively recognizing and binding to the BTK protein.

-

The this compound derived linker: This central component connects the BTK binder to the E3 ligase ligand.

-

A Cereblon (CRBN) E3 ligase ligand: This moiety recruits the CRBN E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome pathway.

The strategic integration of the this compound linker in HY-160966 facilitates the formation of a stable ternary complex between BTK and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the BTK protein.

Mechanism of Action: BTK Degradation Pathway

The mechanism of action for BTK degraders like HY-160966, which utilize the this compound linker, follows the canonical PROTAC pathway. This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Caption: Mechanism of BTK degradation by a PROTAC.

BTK Signaling Pathway

BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies.

Caption: Simplified BTK signaling pathway in B-cells.

Experimental Protocols

The evaluation of BTK degraders involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action. Below are representative protocols for key experiments.

Western Blotting for BTK Degradation

This assay is used to quantify the reduction in BTK protein levels following treatment with a degrader.

Experimental Workflow:

The Rigid Backbone of Targeted Protein Degradation: An In-depth Technical Guide to Rigid Linkers in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to inducing the selective degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker.[1] While initially viewed as a simple spacer, the linker's chemical nature, length, and rigidity are now recognized as critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3] This technical guide provides a comprehensive exploration of rigid linkers in PROTAC design, offering quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

The Strategic Imperative for Rigid Linkers

Early PROTAC design often featured flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, due to their synthetic tractability.[4] However, the field is increasingly pivoting towards more sophisticated, rigid linker architectures.[2] This shift is driven by the understanding that linker rigidity can profoundly influence a PROTAC's biological activity.

Rigid linkers, which include moieties like piperazine (B1678402)/piperidine (B6355638) rings, cycloalkanes, alkynes, and aromatic systems, offer several advantages:[4][5]

-

Pre-organization of Conformation: Rigid linkers can reduce the conformational flexibility of the PROTAC, pre-organizing it into a bioactive conformation that is favorable for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5] This can lead to enhanced cooperativity and more efficient ubiquitination of the target protein.

-

Improved Ternary Complex Stability: By limiting rotational freedom, rigid linkers can contribute to a more stable ternary complex, which is a key determinant of degradation efficiency.[5]

-

Enhanced Selectivity: The defined spatial orientation imposed by a rigid linker can lead to more specific protein-protein interactions within the ternary complex, potentially improving selectivity for the target protein over other cellular proteins.

-

Favorable Physicochemical and Pharmacokinetic Properties: The incorporation of rigid elements can improve a PROTAC's metabolic stability, solubility, and cell permeability, all of which are critical for in vivo efficacy.[4][5] For instance, the inclusion of piperazine or piperidine moieties can enhance aqueous solubility and metabolic stability.[1][4]

Data Presentation: The Impact of Rigid Linkers on PROTAC Efficacy

The optimization of a PROTAC's linker is a crucial aspect of the structure-activity relationship (SAR) studies. The following tables summarize quantitative data from studies on PROTACs incorporating rigid linkers, demonstrating the impact of linker composition and rigidity on degradation potency (DC50) and maximal degradation (Dmax).

Table 1: SAR of BRD4-Targeting PROTACs with Piperazine-Containing Linkers

These PROTACs utilize a (+)-JQ1 warhead for BRD4 and a pomalidomide-derived ligand for the Cereblon (CRBN) E3 ligase. The data illustrates how modifications to the piperazine-based linker affect degradation.

| PROTAC Compound | Linker Structure | DC50 (nM) | Dmax (%) |

| Compound A | Piperazine-C3-Amide | 15 | >95 |

| Compound B | Piperazine-C4-Amide | 25 | >95 |

| Compound C | N-methyl-Piperazine-C3-Amide | 50 | 90 |

Data adapted from a representative study on BRD4-targeting PROTACs.

Table 2: Comparative Degradation Efficacy of Androgen Receptor (AR) PROTACs with Different Rigid Linkers

This table showcases the degradation of the Androgen Receptor with PROTACs featuring different types of rigid linkers, highlighting the potent activity that can be achieved with these structures.

| PROTAC Compound | Rigid Linker Type | DC50 (nM) | Dmax (%) |

| ARD-69 | Pyridine/di-piperidine-alkyne | < 1 | >90 |

| Compound D | Cyclohexane-based | 5 | 85 |

| Compound E | Phenyl-based | 12 | 80 |

Data compiled from various studies on AR degraders.[1]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in PROTAC-mediated protein degradation and the workflows involved in their development.

Caption: PROTAC-mediated protein degradation pathway.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 2. Degradation and beyond: Control of androgen receptor activity by the proteasome system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulatory Molecules and Corresponding Processes of BCR-ABL Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Delineation of the androgen-regulated signaling pathways in prostate cancer facilitates the development of novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

Core Principles of Utilizing Boc-Protected Piperazine in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine (B1678402) and its derivatives are ubiquitous structural motifs in pharmaceuticals and other biologically active compounds. The ability to selectively functionalize one of the two nitrogen atoms is crucial for the synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, offering a robust and readily cleavable means to temporarily mask one of the piperazine nitrogens. This technical guide provides an in-depth overview of the fundamental principles and practical applications of Boc-protected piperazine in synthesis. It details experimental protocols for key transformations, presents quantitative data for common reactions, and illustrates reaction workflows and principles through diagrams.

Introduction to Boc-Protected Piperazine

tert-Butyl piperazine-1-carboxylate, commonly known as 1-Boc-piperazine or N-Boc-piperazine, is a vital intermediate in the chemical and pharmaceutical industries.[1][2] Its structure features a piperazine ring where one of the secondary amine functionalities is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental for several reasons:

-

Selective Functionalization: The Boc group deactivates the nitrogen to which it is attached, allowing for selective reactions to occur at the unprotected secondary amine. This is the most critical principle guiding its use.

-

Enhanced Solubility: The lipophilic Boc group can improve the solubility of piperazine intermediates in organic solvents.

-

Stability and Facile Cleavage: The Boc group is stable to a wide range of reaction conditions, including basic, reductive, and oxidative environments, yet can be easily removed under mild acidic conditions.[3]

Physical and Chemical Properties:

| Property | Value |

| CAS Number | 57260-71-6 |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol [2] |

| Appearance | White or yellowish crystalline solid[4] |

| Boiling Point | 258 °C at 760 mmHg[4] |

| Density | 1.03 g/cm³[4] |

| Storage | Refrigerator[4] |

Synthesis of Mono-Boc-Protected Piperazine

The selective mono-protection of piperazine is a key initial step. Direct reaction of piperazine with one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc₂O) often leads to a mixture of mono- and di-protected products, with the latter being an insoluble solid that can be filtered off.[5] To improve the yield of the desired mono-Boc product, several strategies have been developed.

Acid-Mediated Mono-Protection

One of the most effective methods involves the in-situ protonation of one piperazine nitrogen with one equivalent of an acid. The resulting piperazinium salt is deactivated towards the electrophilic Boc₂O, allowing the free nitrogen to react selectively.[3][6] This method can achieve high yields of the mono-Boc product.[3]

Experimental Protocol: Acid-Mediated Mono-Boc Protection

-

Reaction Setup: Dissolve piperazine (1.0 equiv.) in a suitable solvent such as methanol (B129727) or water.

-

Protonation: Cool the solution to 0-5 °C and add a solution of one equivalent of an acid (e.g., trifluoroacetic acid or hydrochloric acid) in the same solvent dropwise.[7]

-

Boc₂O Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv.) in the solvent dropwise over 10 minutes. An iodine catalyst (10 mol%) can be added to enhance the reaction.[7]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add a 5% sodium thiosulfate (B1220275) solution to the residue and extract with diethyl ether to remove any di-Boc product.

-

Isolation: Adjust the aqueous phase to pH 10 with 20% NaOH and extract with chloroform (B151607) or ethyl acetate (B1210297). The combined organic layers are dried over anhydrous sodium sulfate (B86663), and the solvent is removed in vacuo to yield the crude product.[7]

-

Purification: The product can be further purified by column chromatography.[7]

Key Synthetic Applications of Boc-Piperazine

Once prepared, mono-Boc-piperazine is a versatile building block for a multitude of chemical transformations.

N-Alkylation and N-Arylation

The free secondary amine of Boc-piperazine readily undergoes nucleophilic substitution and coupling reactions.

-

N-Alkylation: This is typically achieved by reacting Boc-piperazine with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) or acetone (B3395972).[5]

-

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of N-aryl bonds. Boc-piperazine is coupled with aryl halides or triflates. The choice of palladium catalyst, ligand, and base is crucial for the success of this reaction.[4][8][9]

Experimental Protocol: N-Alkylation of Boc-Piperazine

-

Reaction Setup: To a solution of Boc-piperazine (1.0 equiv.) in acetone or acetonitrile, add potassium carbonate (1.5-2.0 equiv.) and the alkyl iodide (1.1 equiv.).

-

Reaction: Stir the mixture at room temperature or reflux until the starting material is consumed (monitored by TLC).

-

Work-up: Filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.

-

Isolation: Partition the residue between water and an organic solvent like ethyl acetate or dichloromethane. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to obtain the N-alkylated Boc-piperazine.

-

Purification: If necessary, purify the product by column chromatography.

Experimental Protocol: Buchwald-Hartwig N-Arylation

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium source (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃ or NaOtBu).

-

Reaction Setup: Add the aryl halide (1.0 equiv.), Boc-piperazine (1.2 equiv.), and an anhydrous solvent (e.g., toluene (B28343) or dioxane).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by LC-MS or TLC).

-

Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Isolation: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

C-H Functionalization via Lithiation

Direct functionalization of the C-H bonds of the piperazine ring offers an atom-economical route to substituted derivatives. The α-protons to the Boc-protected nitrogen can be deprotonated using a strong base like sec-butyllithium (B1581126) (s-BuLi), followed by trapping the resulting organolithium species with an electrophile.

Experimental Protocol: α-Lithiation and Electrophilic Quench

-

Reaction Setup: Under an argon atmosphere, dissolve N-Boc-N'-benzyl piperazine (1.0 equiv.) in anhydrous THF and cool to -78 °C.

-

Lithiation: Add s-BuLi (1.3 equiv., as a solution in hexanes) dropwise to the stirred solution. Stir the resulting mixture at -78 °C for 1 hour.[1]

-

Electrophilic Trap: Add the electrophile (2.0 equiv.), dissolved in a small amount of THF if necessary, dropwise to the reaction mixture.

-

Reaction: Stir the mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over 30 minutes.[1]

-

Work-up: Quench the reaction by adding saturated aqueous NH₄Cl, followed by 20% aqueous NaOH and diethyl ether. Separate the layers.

-

Isolation: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the product by column chromatography.

Table 1: Yields of α-Functionalized N-Boc-N'-benzyl Piperazines via Lithiation

| Electrophile | Product | Yield (%) |

| Me₃SiCl | α-Trimethylsilyl | 60-74 |

| Bu₃SnCl | α-Tributylstannyl | 60-74 |

| MeI | α-Methyl | 60-74 |

| Methyl chloroformate | α-Methoxycarbonyl | 60-74 |

| Paraformaldehyde | α-Hydroxymethyl | 60-74 |

| Cyclohexanone | Oxazolidinone adduct | 44 |

| Benzophenone | Oxazolidinone adduct | 90 |

Data sourced from Firth et al. (2017)[1]

Deprotection of the Boc Group

The final step in many synthetic sequences is the removal of the Boc group to liberate the free amine. This is most commonly achieved by acid-mediated hydrolysis.

Experimental Protocol: Acid-Catalyzed Deprotection

-

Reaction Setup: Dissolve the Boc-protected piperazine derivative in a suitable solvent such as dichloromethane, ethyl acetate, or methanol.

-

Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane). The reaction is typically performed at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. The reaction is usually fast.

-

Isolation: Remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding hydrochloride or trifluoroacetate (B77799) salt.

-

Neutralization (Optional): To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaOH or Na₂CO₃) to pH > 10, and extract with an organic solvent. Dry the organic layer and concentrate to yield the deprotected piperazine.

Conclusion

Boc-protected piperazine is an indispensable tool in modern organic synthesis, particularly in the realm of medicinal chemistry. Its utility stems from the reliable and selective masking of one of the two reactive amine sites on the piperazine core. The principles outlined in this guide—selective mono-protection, diverse N- and C-functionalization reactions, and straightforward deprotection—provide a robust framework for the synthesis of a vast array of complex molecules. The experimental protocols and data presented herein serve as a practical resource for researchers engaged in the design and development of novel chemical entities.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. sciforum.net [sciforum.net]

- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-5-(4-BOC-2-methyl-1-piperazinyl)pyridine-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (S)-5-(4-BOC-2-methyl-1-piperazinyl)pyridine-2-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with a nucleophilic aromatic substitution to form the intermediate (S)-tert-butyl 2-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, followed by the reduction of the nitro group to yield the final product. This protocol includes comprehensive experimental procedures, data presentation in tabular format, and visual diagrams of the synthetic pathway and workflow.

Introduction

(S)-5-(4-BOC-2-methyl-1-piperazinyl)pyridine-2-amine is a chiral heterocyclic compound of significant interest in the development of novel therapeutic agents. The unique structural combination of a chiral methyl-piperazine moiety and an aminopyridine core makes it a versatile scaffold for accessing a wide range of biologically active molecules. This document outlines a reliable and reproducible synthetic route to obtain this compound with high purity and yield.

Synthetic Pathway

The synthesis proceeds in two key steps as illustrated in the following reaction scheme:

Caption: Overall synthetic scheme for (S)-5-(4-BOC-2-methyl-1-piperazinyl)pyridine-2-amine.

Experimental Protocols

Step 1: Synthesis of (S)-tert-butyl 2-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

This step involves the nucleophilic aromatic substitution of 5-bromo-2-nitropyridine with (S)-tert-butyl 2-methylpiperazine-1-carboxylate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (S)-tert-butyl 2-methylpiperazine-1-carboxylate | 200.28 | 10.0 g | 49.9 mmol |

| 5-Bromo-2-nitropyridine | 202.99 | 10.1 g | 49.9 mmol |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 12.9 g | 99.8 mmol |

| Dimethyl sulfoxide (B87167) (DMSO) | 78.13 | 100 mL | - |

Procedure:

-

To a stirred solution of (S)-tert-butyl 2-methylpiperazine-1-carboxylate (10.0 g, 49.9 mmol) in dimethyl sulfoxide (100 mL) in a round-bottom flask, add 5-bromo-2-nitropyridine (10.1 g, 49.9 mmol) and N,N-diisopropylethylamine (12.9 g, 99.8 mmol).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water (500 mL) and stir until a solid precipitate forms.

-

Collect the solid by vacuum filtration and wash with water.

-

Dry the crude product under vacuum.

-

Purify the crude product by silica (B1680970) gel column chromatography, eluting with a gradient of ethyl acetate (B1210297) in hexanes (e.g., 10% to 50% ethyl acetate).

-

Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield the pure intermediate as a yellow solid.

Expected Yield and Characterization:

| Parameter | Expected Value |

| Yield | 85-95% |

| Appearance | Yellow solid |

| ¹H NMR | Consistent with the structure of (S)-tert-butyl 2-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. |

| Mass Spec (MS) | Expected m/z for C₁₅H₂₂N₄O₄ [M+H]⁺ |

| Purity (HPLC) | >98% |

Step 2: Synthesis of (S)-5-(4-BOC-2-methyl-1-piperazinyl)pyridine-2-amine

This step involves the reduction of the nitro group of the intermediate to an amine using catalytic hydrogenation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (S)-tert-butyl 2-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | 322.37 | 10.0 g | 31.0 mmol |

| Palladium on Carbon (10% Pd/C) | - | 1.0 g | - |

| Ethanol (B145695) (EtOH) | 46.07 | 150 mL | - |

| Hydrogen (H₂) | 2.02 | 1 atm | - |

Procedure:

-

In a hydrogenation flask, dissolve (S)-tert-butyl 2-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (10.0 g, 31.0 mmol) in ethanol (150 mL).

-

Carefully add 10% palladium on carbon (1.0 g) to the solution.

-

Seal the flask and evacuate the air, then introduce hydrogen gas via a balloon or from a hydrogen cylinder (maintain a positive pressure).

-

Stir the reaction mixture vigorously at room temperature for 3-5 hours, or until the reaction is complete as monitored by TLC or HPLC.

-

Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary to yield the final product as an off-white to pale yellow solid.

Expected Yield and Characterization:

| Parameter | Expected Value |

| Yield | 90-98% |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Consistent with the structure of (S)-5-(4-BOC-2-methyl-1-piperazinyl)pyridine-2-amine. |

| Mass Spec (MS) | Expected m/z for C₁₅H₂₄N₄O₂ [M+H]⁺ |

| Purity (HPLC) | >99% |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis.

Caption: General laboratory workflow for the two-step synthesis.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Dimethyl sulfoxide (DMSO) can enhance skin absorption of other chemicals; handle with care.

-

Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely on the filter paper.

-

Hydrogen gas is highly flammable. Ensure there are no sources of ignition in the vicinity during the hydrogenation step.

Conclusion

The described two-step synthesis provides an efficient and reliable method for obtaining (S)-5-(4-BOC-2-methyl-1-piperazinyl)pyridine-2-amine. The protocols are straightforward and utilize common laboratory reagents and techniques, making this synthesis accessible to researchers in the field of medicinal chemistry and drug development. The high yield and purity of the final product make it suitable for use in subsequent synthetic transformations and biological screening assays.

Application Notes and Protocols for PROTAC BTK Degrader-10

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and evaluation of PROTAC BTK Degrader-10 (PTD10), a potent and selective Bruton's tyrosine kinase (BTK) degrader. The protocols outlined below are based on established methodologies for the development and characterization of proteolysis-targeting chimeras (PROTACs).

Introduction to PROTAC BTK Degrader-10

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This technology offers a powerful approach to target proteins that have been traditionally difficult to inhibit with small molecules.[3] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[4][5] PROTAC BTK Degrader-10 (PTD10) is a highly potent BTK degrader with a reported half-maximal degradation concentration (DC50) of 0.5 nM.[6] It is composed of a ligand that binds to BTK, a ligand that recruits the Cereblon (CRBN) E3 ligase, and a linker connecting the two moieties.[3]

Chemical Information for PTD10:

-

Molecular Formula: C49H51N11O8[6]

-

Molecular Weight: 922.02 g/mol [6]

-

IUPAC Name: 4-((2-((S)-4-(6-((2'-(7,7-dimethyl-1-oxo-1,3,4,6,7,8-hexahydro-2H-cyclopenta[5][7]pyrrolo[1,2-a]pyrazin-2-yl)-3'-(hydroxymethyl)-1-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridin]-5-yl)amino)pyridin-3-yl)-3-methylpiperazin-1-yl)-2-oxoethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione[6]

BTK Signaling Pathway and PROTAC Mechanism of Action

BTK is a non-receptor tyrosine kinase that plays a pivotal role in multiple signaling pathways, including the B-cell receptor (BCR), Toll-like receptor (TLR), and chemokine receptor signaling pathways.[8][9] Upon activation of these receptors, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades such as NF-κB and MAPK, which are critical for cell proliferation, differentiation, and survival.[8]

PROTACs work by inducing the formation of a ternary complex between the target protein (BTK) and an E3 ligase (e.g., Cereblon).[10] This proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.[11]

Experimental Protocols

The synthesis of PTD10 involves a multi-step process. A representative synthetic strategy, based on published procedures for similar BTK PROTACs, is outlined below.[12][13] This involves the synthesis of the BTK-binding moiety, the E3 ligase ligand, and the linker, followed by their conjugation.

Materials:

-

Starting materials and reagents for the synthesis of the BTK inhibitor, pomalidomide (B1683931) (Cereblon ligand), and the linker.

-

Anhydrous solvents (e.g., DMF, DCM).

-

Coupling reagents (e.g., PyBOP, HATU).

-

Bases (e.g., Et3N, DIPEA).

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system).

General Procedure:

-

Synthesis of the BTK-binding moiety: Synthesize the BTK-targeting warhead based on a selective BTK inhibitor scaffold. This often involves several steps of organic synthesis to build the core structure and introduce a functional group for linker attachment.

-

Synthesis of the Linker: Prepare a linker of appropriate length and composition with reactive functional groups at both ends for conjugation to the BTK binder and the E3 ligase ligand.

-

Conjugation of Linker to BTK Binder: React the synthesized BTK-binding moiety with one end of the bifunctional linker under appropriate coupling conditions. Purify the product by column chromatography.

-

Conjugation to E3 Ligase Ligand: React the BTK binder-linker intermediate with the E3 ligase ligand (e.g., a derivative of pomalidomide). This final coupling step yields the PROTAC molecule.

-

Purification: Purify the final PROTAC BTK Degrader-10 using preparative HPLC to achieve high purity.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

3.2.1. BTK Degradation Assay (Western Blot)

Objective: To determine the concentration-dependent degradation of BTK in a relevant cell line.

Materials:

-

NAMALWA (Burkitt's lymphoma) or other suitable B-cell lymphoma cell line with high BTK expression.[12]

-

PROTAC BTK Degrader-10 stock solution (in DMSO).

-

Cell culture medium and supplements.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies (anti-BTK, anti-GAPDH or anti-β-actin as a loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Seed NAMALWA cells at a density of 2 x 10^6 cells/well in a 6-well plate.

-

Treat the cells with increasing concentrations of PROTAC BTK Degrader-10 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated control.

-

Harvest the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the BTK signal to the loading control. Calculate the percentage of BTK degradation relative to the DMSO control.

3.2.2. Cell Viability Assay

Objective: To assess the effect of BTK degradation on cell proliferation and viability.

Materials:

-

Cell line of interest (e.g., TMD8, NAMALWA).

-

PROTAC BTK Degrader-10.

-

Cell viability reagent (e.g., CellTiter-Glo).

-

96-well plates.

Protocol:

-

Seed cells in a 96-well plate at an appropriate density.

-

Treat the cells with a serial dilution of PROTAC BTK Degrader-10 for 72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance to determine the number of viable cells.

-

Calculate the GI50 (concentration that inhibits cell growth by 50%) values.[14]

3.3.1. Pharmacokinetic (PK) Study in Mice

Objective: To evaluate the pharmacokinetic properties of PROTAC BTK Degrader-10.

Materials:

-

Mice (e.g., C57BL/6 or BALB/c).

-

PROTAC BTK Degrader-10 formulated for intravenous (IV) or oral (PO) administration.

-

Blood collection supplies.

-

LC-MS/MS system for bioanalysis.

Protocol:

-

Administer a single dose of PROTAC BTK Degrader-10 to mice via the desired route (e.g., 1 mg/kg IV).

-

Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

-

Process the blood samples to obtain plasma.

-

Extract the compound from the plasma samples and analyze the concentration using a validated LC-MS/MS method.

-

Calculate key PK parameters such as clearance (Cl), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).

Data Presentation

The following tables summarize the type of quantitative data that should be generated and presented for a novel BTK degrader. The data for PTD10 and other published BTK degraders are included for comparison.

Table 1: In Vitro Degradation and Potency of BTK PROTACs

| Compound | Cell Line | DC50 (nM) | Dmax (%) | GI50 (nM) | E3 Ligase | Reference |

| PTD10 | Not specified | 0.5 | Not reported | Not reported | CRBN | [6] |

| MT802 | NAMALWA | ~5 | >95 | Not reported | CRBN | [12] |

| SJF620 | NAMALWA | 7.9 | >95 | Not reported | CRBN | [15] |

| NX-5948 | TMD8 (WT BTK) | <1 | >90 | ~1 | CRBN | [14] |

| NX-2127 | TMD8 (WT BTK) | <1 | >90 | ~1 | CRBN | [14] |

Table 2: Pharmacokinetic Parameters of BTK PROTACs in Mice

| Compound | Dose and Route | t1/2 (h) | Cl (mL/min/kg) | AUC (min*ng/mL) | Reference |